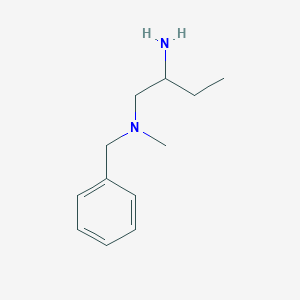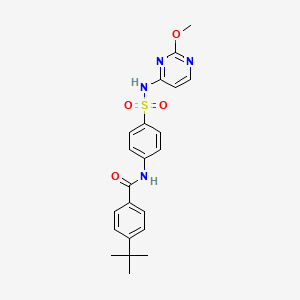
4-(tert-butyl)-N-(4-(N-(2-methoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(tert-butyl)-N-(4-(N-(2-methoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key component of the B-cell receptor (BCR) signaling pathway. Inhibition of BTK has been shown to be effective in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).
Mechanism of Action
4-(tert-butyl)-N-(4-(N-(2-methoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide is a selective inhibitor of BTK, which is a key component of the BCR signaling pathway. BTK is involved in the activation of downstream signaling pathways, such as the PI3K/AKT/mTOR pathway, which promotes cell survival and proliferation. Inhibition of BTK by this compound leads to inhibition of these downstream pathways, resulting in apoptosis of cancer cells.
Biochemical and physiological effects:
This compound has been shown to have potent inhibitory activity against BTK, with an IC50 of less than 1 nM. This compound has also been shown to be selective for BTK, with minimal activity against other kinases. In preclinical studies, this compound has been shown to inhibit BCR signaling and induce apoptosis in B-cell malignancies, with minimal effects on normal B cells.
Advantages and Limitations for Lab Experiments
One advantage of 4-(tert-butyl)-N-(4-(N-(2-methoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide is its potency and selectivity for BTK, which makes it a useful tool for studying the role of BTK in B-cell signaling and malignancies. However, one limitation of this compound is its relatively short half-life, which may limit its efficacy in vivo.
Future Directions
There are several potential future directions for the development of 4-(tert-butyl)-N-(4-(N-(2-methoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide and other BTK inhibitors. One area of interest is the combination of BTK inhibitors with other agents, such as venetoclax or immune checkpoint inhibitors, to enhance their efficacy. Another area of interest is the development of BTK inhibitors with improved pharmacokinetic properties, such as longer half-life or better oral bioavailability. Finally, there is interest in exploring the role of BTK in other types of cancer, such as solid tumors, and the potential for BTK inhibitors in these indications.
Synthesis Methods
The synthesis of 4-(tert-butyl)-N-(4-(N-(2-methoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide involves several steps, starting from commercially available starting materials. The key step in the synthesis is the coupling of 4-nitrophenylsulfonamide with 2-methoxypyrimidine-4-boronic acid, followed by reduction of the nitro group to the corresponding amine. The resulting amine is then coupled with 4-(tert-butyl)benzoyl chloride to give the final product.
Scientific Research Applications
4-(tert-butyl)-N-(4-(N-(2-methoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide has been extensively studied in preclinical models of B-cell malignancies, and has shown promising results in both in vitro and in vivo studies. In CLL, this compound has been shown to inhibit BCR signaling and induce apoptosis in CLL cells, both alone and in combination with other agents such as venetoclax. In MCL, this compound has been shown to inhibit tumor growth and improve survival in mouse models. In DLBCL, this compound has been shown to inhibit BCR signaling and induce apoptosis in DLBCL cells.
properties
IUPAC Name |
4-tert-butyl-N-[4-[(2-methoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c1-22(2,3)16-7-5-15(6-8-16)20(27)24-17-9-11-18(12-10-17)31(28,29)26-19-13-14-23-21(25-19)30-4/h5-14H,1-4H3,(H,24,27)(H,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLIQZHUWASQEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=NC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-phenyl-2-propenenitrile](/img/structure/B2790273.png)
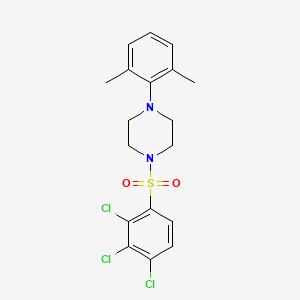
![6-[(4-Fluorophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2790275.png)
![3-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]propanoic Acid](/img/structure/B2790277.png)
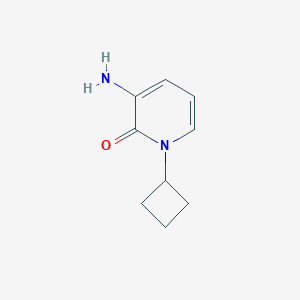
![3-(3,4-Dimethoxyphenyl)-5-[1-(3-methylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2790280.png)
![Methyl 2-[(cyanoacetyl)amino]-5-[(diethylamino)-carbonyl]-4-methylthiophene-3-carboxylate](/img/structure/B2790282.png)
![N-(2,3-dimethylphenyl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2790283.png)

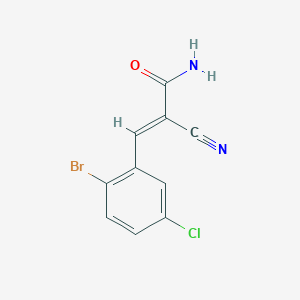
![(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-yl)methanol dihydrochloride](/img/structure/B2790288.png)
![5-ethyl-N-(4-fluorophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2790289.png)
![3-Methyl-8-(3,4,5-trimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2790290.png)
